molecular formula C10H11N5O2 B6249428 ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 69720-49-6

ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No. B6249428
CAS RN: 69720-49-6
M. Wt: 233.2
InChI Key:
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Description

Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that contains several functional groups, including an ethyl group, an amino group, a pyridazine ring, a pyrazole ring, and a carboxylate ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as nucleophilic substitution reactions, condensation reactions, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The presence of these rings could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitutions, condensations, and cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and the presence of the nitrogen-containing heterocycles .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could focus on elucidating the synthesis, reactions, and biological activity of this compound. This could involve developing new synthetic methods, studying its reactivity, and testing its activity in biological systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with pyridazine-3-carboxylic acid in the presence of a coupling agent and a base.", "Starting Materials": [ "Ethyl 5-amino-1H-pyrazole-4-carboxylate", "Pyridazine-3-carboxylic acid", "Coupling agent (e.g. EDC, DCC)", "Base (e.g. triethylamine, DIPEA)" ], "Reaction": [ "Step 1: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate and pyridazine-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent and base.", "Step 2: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate as a white solid." ] }

CAS RN

69720-49-6

Product Name

ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate

Molecular Formula

C10H11N5O2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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